7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
UNC0006 is a synthetic organic compound known for its role as a beta-inhibitory protein biased dopamine D2 receptor ligand. It acts as an antagonist of G(i)-regulated cyclic adenosine monophosphate production and a partial agonist of dopamine D2 receptor/beta-arrestin-2 interaction. This compound has shown antipsychotic activity and is used in the study of neurological disorders .
Preparation Methods
The synthesis of UNC0006 involves a series of chemical reactions starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for UNC0006 are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
UNC0006 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
UNC0006 has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of dopamine receptor ligands.
Biology: Researchers use UNC0006 to investigate the role of dopamine receptors in cellular signaling pathways.
Medicine: The compound’s antipsychotic activity makes it valuable in the study of neurological disorders and the development of new therapeutic agents.
Industry: While its industrial applications are limited, UNC0006 can be used in the development of diagnostic tools and assays for neurological research
Mechanism of Action
UNC0006 exerts its effects by binding to dopamine D2 receptors, where it acts as a partial agonist for the dopamine D2 receptor/beta-arrestin-2 interaction and an antagonist for G(i)-regulated cyclic adenosine monophosphate production. This dual activity modulates the signaling pathways associated with dopamine receptors, leading to its antipsychotic effects. The molecular targets involved include the dopamine D2 receptor and beta-arrestin-2 .
Comparison with Similar Compounds
UNC0006 is similar to other beta-arrestin-biased dopamine D2 receptor ligands, such as aripiprazole, UNC9975, and UNC9994. UNC0006 is unique in its specific binding profile and partial agonist activity for the dopamine D2 receptor/beta-arrestin-2 interaction. This makes it a valuable tool for studying the noncanonical signaling pathways of dopamine receptors .
Similar Compounds
- Aripiprazole
- UNC9975
- UNC9994
UNC0006 stands out due to its specific bias towards beta-arrestin signaling, which is not as pronounced in other similar compounds .
Properties
Molecular Formula |
C24H29Cl2N3O2 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H29Cl2N3O2/c25-20-5-3-6-22(24(20)26)29-13-4-12-28(14-15-29)11-1-2-16-31-19-9-7-18-8-10-23(30)27-21(18)17-19/h3,5-7,9,17H,1-2,4,8,10-16H2,(H,27,30) |
InChI Key |
NGCKUAWDNUFNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C2=C(C(=CC=C2)Cl)Cl)CCCCOC3=CC4=C(CCC(=O)N4)C=C3 |
Origin of Product |
United States |
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